N-Benzyl-2-ethylbutan-1-imine N-oxide N-Benzyl-2-ethylbutan-1-imine N-oxide
Brand Name: Vulcanchem
CAS No.: 823817-63-6
VCID: VC19048619
InChI: InChI=1S/C13H19NO/c1-3-12(4-2)10-14(15)11-13-8-6-5-7-9-13/h5-10,12H,3-4,11H2,1-2H3
SMILES:
Molecular Formula: C13H19NO
Molecular Weight: 205.30 g/mol

N-Benzyl-2-ethylbutan-1-imine N-oxide

CAS No.: 823817-63-6

Cat. No.: VC19048619

Molecular Formula: C13H19NO

Molecular Weight: 205.30 g/mol

* For research use only. Not for human or veterinary use.

N-Benzyl-2-ethylbutan-1-imine N-oxide - 823817-63-6

Specification

CAS No. 823817-63-6
Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
IUPAC Name N-benzyl-2-ethylbutan-1-imine oxide
Standard InChI InChI=1S/C13H19NO/c1-3-12(4-2)10-14(15)11-13-8-6-5-7-9-13/h5-10,12H,3-4,11H2,1-2H3
Standard InChI Key MXQNRHCAQYQRQU-UHFFFAOYSA-N
Canonical SMILES CCC(CC)C=[N+](CC1=CC=CC=C1)[O-]

Introduction

Structural Characteristics

Molecular Architecture

N-Benzyl-2-ethylbutan-1-imine N-oxide consists of:

  • A branched aliphatic chain (2-ethylbutan-1-imine) providing steric bulk.

  • A benzyl group attached to the nitrogen atom, contributing aromatic π-system interactions.

  • An N-oxide functional group (N⁺–O⁻), which introduces polarity and hydrogen-bonding capacity .

Key Structural Data:

PropertyValueSource
Molecular FormulaC₁₃H₁₉NO
Molecular Weight205.30 g/mol
SMILESCCC(CC)C=N+[O⁻]
Topological Polar Surface Area28.8 Ų
XLogP3-AA2.7

The N⁺–O⁻ bond (bond order ~1.1–1.3) exhibits partial double-bond character due to oxygen-to-nitrogen backdonation, stabilizing the zwitterionic form .

Synthesis and Optimization

Oxidation of Parent Amine

The most common route involves oxidizing N-benzyl-2-ethylbutan-1-imine using:

  • Hydrogen Peroxide (H₂O₂):

    • Conditions: 20–30% H₂O₂, 60–80°C, 6–12 hours.

    • Catalysts: Metal-free or Mn/Fe porphyrins for enhanced selectivity .

    • Yield: ~70–85% (optimized protocols) .

  • Peracids (e.g., mCPBA):

    • Conditions: Dichloromethane, 0–25°C, 2–4 hours.

    • Advantage: Avoids overoxidation of sensitive functional groups .

    • Yield: ~80–90% .

Comparative Synthesis Data:

OxidantTemp (°C)Time (h)Yield (%)Selectivity
H₂O₂/MnTPP70882High
mCPBA25389Moderate

TPP = tetraphenylporphyrin

Physical and Chemical Properties

Solubility and Stability

  • Solubility: Miscible in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol .

  • Stability: Stable at room temperature but prone to decomposition above 150°C or under strong acidic/basic conditions .

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.30–7.15 (m, 5H, Ar–H), 3.70 (s, 2H, N–CH₂), 2.50–1.20 (m, 9H, aliphatic) .

  • IR (KBr): 1265 cm⁻¹ (N⁺–O⁻ stretch), 1600 cm⁻¹ (C=N) .

Chemical Reactivity

Reduction to Parent Amine

  • Agents: Zn/HCl, NaBH₄, or catalytic hydrogenation (Pd/C).

  • Mechanism: Cleavage of the N–O bond to regenerate N-benzyl-2-ethylbutan-1-imine .

Participation in Cycloadditions

  • Example: Reacts with dienophiles in Diels-Alder reactions, leveraging the electron-deficient N-oxide moiety .

Rearrangement Reactions

  • Meisenheimer Rearrangement: Under thermal conditions (100–120°C), forms hydroxylamine derivatives via -shift .

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